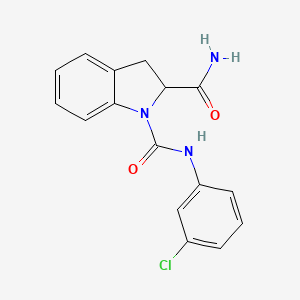
N1-(3-chlorophenyl)indoline-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chlorophenyl)indoline-1,2-dicarboxamide is a chemical compound with a complex structure. It belongs to the class of indoline derivatives, which have garnered significant interest due to their diverse biological and clinical applications . The indoline moiety consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic structure. Its chemical name is benzopyrrolidine or 2,3-dihydroindole .
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. One approach to obtaining the indoline skeleton is through an intramolecular Diels-Alder reaction. Specifically, 3-alkynylalkylamino-1,2-diazine can undergo cyclization in the presence of 1,3,5-triisopropyl benzene (TIPB) at elevated temperatures (200–230 °C) to yield the indoline structure .
Molecular Structure Analysis
The molecular structure of this compound comprises the indoline core, where the benzene ring interacts hydrophobically with amino acid residues in proteins. The nitrogen atom of the pyrrole ring can act as both a hydrogen bond donor and acceptor. The non-coplanar arrangement of the two rings enhances water solubility and reduces lipid solubility, making it an attractive scaffold for drug design .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Biocatalysis
One significant application involves the asymmetric synthesis of related compounds, such as (S)‐2‐Indolinecarboxylic acid, an intermediate for ACE inhibitors. A study demonstrated a novel synthesis method combining biocatalysis and homogeneous catalysis to produce enantiopure products efficiently, showcasing the potential for developing pharmacologically active indoline derivatives with precise stereochemistry (de Lange et al., 2011).
Antimicrobial Applications
Research on antimicrobial peptides, such as indolicidin, provides insight into the antimicrobial properties of indoline derivatives. Indolicidin's mechanism of action, involving membrane permeabilization and disruption by forming channels, suggests that structurally similar compounds may also exhibit antimicrobial effects (Falla et al., 1996).
Allosteric Modulation of Receptors
Indole-2-carboxamides, closely related to the query compound, have been studied for their allosteric modulation of the cannabinoid receptor CB1. These studies highlight the critical structural features necessary for allosteric modulation, offering a foundation for designing indoline derivatives as potential allosteric modulators for various receptors (Khurana et al., 2014).
Molecular Docking and Drug Design
The design and synthesis of indole acetamide derivatives for anti-inflammatory applications, followed by molecular docking studies, underscore the relevance of indoline compounds in drug discovery. These studies demonstrate the potential of such compounds in targeting specific protein domains, offering insights into the rational design of new therapeutics (Al-Ostoot et al., 2020).
Material Science and Polymerization
Indoline derivatives have been applied in material science, such as the ring-opening polymerization of L-lactide triggered by an amido-indole compound. This highlights the utility of indoline-based catalysts in polymer chemistry, potentially leading to new materials with specific properties (Koeller et al., 2009).
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can inhibit their activity . The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Eigenschaften
IUPAC Name |
1-N-(3-chlorophenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-5-3-6-12(9-11)19-16(22)20-13-7-2-1-4-10(13)8-14(20)15(18)21/h1-7,9,14H,8H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTGOTTYPXCREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

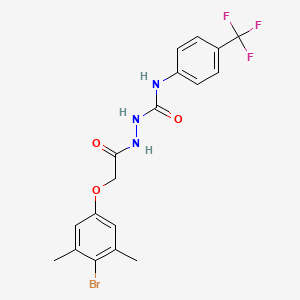
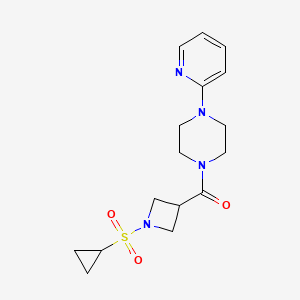
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)
![2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2920596.png)

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide](/img/structure/B2920599.png)

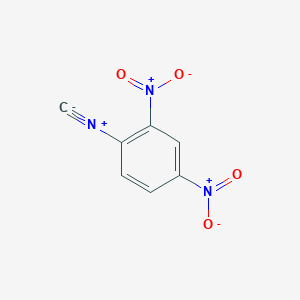
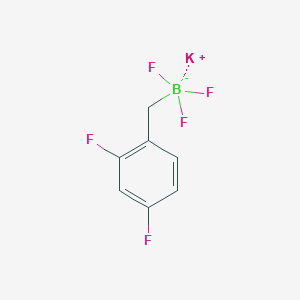

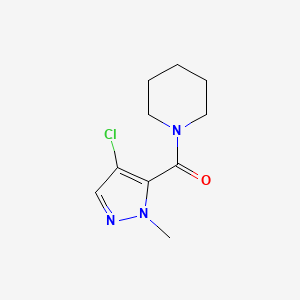

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2920610.png)
![rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one](/img/structure/B2920612.png)